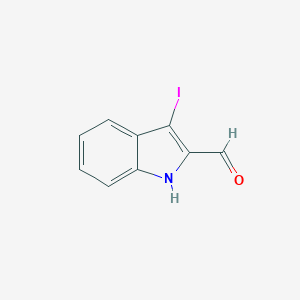

3-iodo-1H-indole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZVPGMSKQLUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453151 | |

| Record name | 3-iodo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176327-44-9 | |

| Record name | 3-iodo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 1h Indole 2 Carbaldehyde and Its Precursors

Strategies Involving Directed Functionalization of Indoles

Directed functionalization strategies rely on the use of protecting or directing groups to control the regioselectivity of metallation and subsequent electrophilic attack on the indole (B1671886) nucleus. This allows for the sequential and precise introduction of substituents at specific positions that might be otherwise difficult to functionalize.

Lithiation and Electrophilic Quenching Approaches

A prominent method for the synthesis of 2,3-disubstituted indoles involves the protection of the indole nitrogen, followed by directed ortho-metallation. The use of a bulky and electron-withdrawing protecting group, such as a benzenesulfonyl (Bs) group, not only facilitates deprotonation at the C2 position but also stabilizes the resulting lithiated intermediate.

A documented route to obtaining the N-protected form of 3-iodo-1H-indole-2-carbaldehyde starts from 1-benzenesulfonyl-3-iodo-1H-indole. thieme-connect.com This precursor undergoes regioselective lithiation at the C2 position when treated with a strong base like lithium diisopropylamide (LDA). The resulting intermediate, 1-benzenesulfonyl-3-iodo-2-lithio-1H-indole, is a potent nucleophile. thieme-connect.com

This lithiated species can be trapped by a suitable formate (B1220265) electrophile, such as ethyl formate, to introduce the carbaldehyde group at the C2 position. This reaction effectively yields 1-benzenesulfonyl-3-iodo-1H-indole-2-carbaldehyde. thieme-connect.com The benzenesulfonyl protecting group can be subsequently removed under appropriate conditions to furnish the final product, this compound. This method highlights a powerful strategy for achieving 2,3-disubstitution on the indole ring with high regiocontrol. thieme-connect.comorgsyn.org While the initial lithiation of 1-(benzenesulfonyl)-3-iodoindole occurs at -78°C, the subsequent electrophilic quench is also performed at low temperatures to ensure the stability of the organolithium intermediate. thieme-connect.com

Table 1: Synthesis of 1-Benzenesulfonyl-3-iodo-1H-indole-2-carbaldehyde

| Precursor | Reagents | Electrophile | Product | Ref |

|---|

Gold(I)-Catalyzed Cycloisomerization Pathways

Gold catalysts have emerged as powerful tools in organic synthesis, particularly for the cyclization of enynes and related substrates. Their strong affinity for alkynes (alkynophilicity) enables unique transformations under mild conditions, providing access to complex heterocyclic scaffolds.

An efficient, gold(I)-catalyzed method has been developed for the synthesis of 1H-indole-2-carbaldehydes from readily available 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols. thieme-connect.comCurrent time information in Chatham County, US.uni-muenchen.de This process is operationally simple and proceeds in good to excellent yields (70-99%) under mild conditions. thieme-connect.comshu.ac.uk The reaction mechanism is proposed to begin with the activation of the alkyne moiety by the gold(I) catalyst. thieme-connect.comuni-muenchen.de

This activation triggers an intramolecular addition of the tethered aniline (B41778) nitrogen onto the alkyne, forming a vinyl-gold intermediate. thieme-connect.comuni-muenchen.de In the presence of N-iodosuccinimide (NIS), this intermediate undergoes iododeauration to produce an (E)-2-(iodomethylene)indolin-3-ol adduct. A subsequent 1,3-allylic alcohol isomerization, followed by formylation, converts this vinyl iodide intermediate into the final 1H-indole-2-carbaldehyde product. thieme-connect.comuni-muenchen.de This methodology tolerates a wide range of substituents on the aromatic ring of the starting material.

Table 2: Gold(I)-Catalyzed Synthesis of Substituted 1H-Indole-2-carbaldehydes

| Starting Material | Catalyst | Reagent | Product | Yield | Ref |

|---|---|---|---|---|---|

| 1-Phenyl-1-(2-(tosylamino)phenyl)prop-2-yn-1-ol | AuCl | NIS | 3-Phenyl-1-tosyl-1H-indole-2-carbaldehyde | 87% | Current time information in Chatham County, US. |

| 1-(4-Methoxyphenyl)-1-(2-(tosylamino)phenyl)prop-2-yn-1-ol | AuCl | NIS | 3-(4-Methoxyphenyl)-1-tosyl-1H-indole-2-carbaldehyde | 98% | Current time information in Chatham County, US. |

| 1-(4-Chlorophenyl)-1-(2-(tosylamino)phenyl)prop-2-yn-1-ol | AuCl | NIS | 3-(4-Chlorophenyl)-1-tosyl-1H-indole-2-carbaldehyde | 92% | Current time information in Chatham County, US. |

Regioselective Iodination Techniques for Indole Carbaldehydes

Direct C-H functionalization is a highly atom-economical and efficient strategy for modifying heterocyclic cores. For indoles, which possess multiple C-H bonds with varying reactivity, achieving regioselectivity can be challenging. Research has focused on developing methods that can precisely target a specific position on the indole ring for iodination.

C-H Iodination Strategies at the Indole Core

Direct iodination of the indole core provides a straightforward route to iodo-substituted indoles. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the substituents already present on the indole ring. The C3 position of indole is typically the most nucleophilic and reactive towards electrophiles.

A relevant strategy for the synthesis of 3-iodoindoles involves the direct C-H iodination of an N-protected indole. For instance, the synthesis of a 1-N-SEM-protected 3-iodo-2-substituted indole has been achieved by treating the corresponding N-protected indole with sodium hydride (NaH) to generate the indolyl anion, followed by quenching with molecular iodine (I₂). thieme-connect.com This sequence first deprotonates the N-H bond, and a second equivalent of base can facilitate deprotonation at C3 for subsequent iodination, demonstrating a viable, albeit indirect, pathway to C3-iodinated indole structures. thieme-connect.com While this example does not start with an indole-2-carbaldehyde, it illustrates a valid C-H activation/iodination approach at the C3 position of a suitably protected and substituted indole core.

Metallation-Activated Halogenation at the C2 Position of N-Protected Indolesrsc.org

Direct electrophilic substitution at the C2 position of indole is challenging because the C3 position is intrinsically more reactive. bhu.ac.in A robust strategy to achieve C2-functionalization involves a metallation-activated approach. This method requires the nitrogen atom of the indole ring to be protected with a suitable group (e.g., phenylsulfonyl, t-butoxycarbonyl). bhu.ac.in This N-protection is crucial for two reasons: it prevents the deprotonation of the acidic N-H proton and it directs the metallation to the C2 position. bhu.ac.inresearchgate.net

The process involves treating the N-protected indole with a strong base, typically an organolithium reagent such as n-butyllithium (BuLi), at low temperatures. This selectively removes the proton at the C2 position, which is the most acidic C-H bond in N-protected indoles, generating a C2-lithiated indole intermediate. researchgate.netnih.gov This potent nucleophile can then be quenched with a suitable electrophilic halogen source (e.g., iodine, N-bromosuccinimide) to install a halogen atom specifically at the C2 position. The protecting group can often be removed in a subsequent step to yield the N-H indole. bhu.ac.in This strategy is a cornerstone in indole chemistry for accessing C2-substituted derivatives that are not available through direct electrophilic pathways.

Multi-Component Reactions for Indole Construction (General Methodological Relevance)researchgate.net

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules, such as substituted indoles, in a single step from three or more starting materials. nih.govtandfonline.com These reactions are highly atom-economical and efficient, providing rapid access to diverse chemical scaffolds. acs.org While not a direct functionalization of a pre-existing indole ring, MCRs are highly relevant for the de novo synthesis of specifically substituted indoles that might otherwise be difficult to prepare.

Numerous MCRs have been developed for the synthesis of indole-containing heterocycles. researchgate.nettandfonline.com For example, one-pot reactions involving an indole, an aldehyde, and a carbon-based nucleophile can lead to highly functionalized products. nih.gov These reactions often proceed through a cascade of events, forming multiple bonds in one synthetic operation. The versatility of MCRs allows for the incorporation of various substituents on both the pyrrole (B145914) and benzene (B151609) rings of the indole scaffold by simply changing the starting components. rsc.orgresearchgate.net This modularity makes MCRs a strategic approach for building libraries of complex indoles and for synthesizing specific targets, such as precursors to this compound.

Reactivity and Transformational Chemistry of 3 Iodo 1h Indole 2 Carbaldehyde

Cross-Coupling Reactions

The presence of the carbon-iodine bond at the C3-position makes 3-iodo-1H-indole-2-carbaldehyde an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling with Alk-1-ynes for C3-Alkynylation

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for C-C bond formation. In the context of this compound, this reaction enables the introduction of an alkynyl group at the C3-position.

Studies have shown that 1-benzenesulfonyl-3-iodo-1H-indole-2-carbaldehyde can be effectively coupled with various alk-1-ynes in the presence of a palladium catalyst. thieme-connect.com This reaction is often a crucial step in the synthesis of more complex heterocyclic systems, such as β-carbolines. thieme-connect.com For instance, the coupling of the N-protected 3-iodoindole with terminal alkynes, followed by a cycloamination reaction, provides access to 1,3- and 3-substituted-β-carbolines. thieme-connect.com

Similarly, research on 1-benzyl-3-iodo-1H-indole-2-carbonitrile, a closely related derivative, has demonstrated successful Sonogashira couplings with a variety of aromatic alkynes. mdpi.com These reactions, catalyzed by palladium(II) and copper(I) iodide, proceed in moderate to good yields and tolerate a range of substituents on the alkyne partner. mdpi.com This highlights the general applicability of this method for the C3-alkynylation of the indole (B1671886) core.

Table 1: Examples of Palladium-Catalyzed C3-Alkynylation of Indole Derivatives

| Indole Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Benzenesulfonyl-3-iodo-1H-indole-2-carbaldehyde | Terminal Alkynes | Pd catalyst | 3-Alkynyl-1-benzenesulfonyl-1H-indole-2-carbaldehyde | Satisfactory | thieme-connect.com |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene Derivatives | Pd(II)/CuI | 1-Benzyl-3-alkynyl-1H-indole-2-carbonitrile | 69-90 | mdpi.com |

Intramolecular Heck Reactions in Related Indole Derivatives for Annulation

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of cyclic structures. While direct examples involving this compound are less common, studies on structurally related 3-iodoindole derivatives demonstrate the utility of this reaction for constructing fused ring systems.

For example, the intramolecular Heck cyclization of 3-iodo-1H-indole-2-carboxylic acid allyl-amides has been employed to synthesize β-carbolinone derivatives. researchgate.net This transformation involves the formation of a new carbon-carbon bond between the C3-position of the indole and the allylic moiety, leading to the annulated product.

Further research has explored the intramolecular Heck reaction of 2- and 3-iodoindole derivatives for the synthesis of both β- and γ-carbolinones. researchgate.net These reactions showcase the versatility of the Heck reaction in creating diverse carboline scaffolds, which are present in many biologically active molecules. The regioselectivity of the cyclization is influenced by the position of the iodo-substituent and the nature of the tethered alkene.

Organometallic Transformations

The carbon-iodine bond in this compound can also be utilized to generate organometallic reagents, which are highly valuable intermediates in organic synthesis.

Iodine-Copper Exchange Reactions for Direct Formation of Copper Organometallics

The iodine-copper exchange reaction offers a direct route to organocopper reagents from organic iodides. This transformation has been successfully applied to 1-benzenesulfonyl-3-iodo-1H-indole-2-carbaldehyde. uni-muenchen.de The reaction with lithium dineophylcuprate facilitates the exchange, yielding a functionalized organocopper species. uni-muenchen.de This copper organometallic can then be trapped with various electrophiles, such as allyl bromide, to afford the corresponding C3-functionalized indole in good yield. uni-muenchen.de

A significant advantage of this method is its compatibility with the formyl group, which often requires protection in other organometallic reactions. researchgate.net This allows for a more direct and efficient synthesis of polyfunctionalized indoles. uni-muenchen.deresearchgate.net

Directed C-H Functionalization utilizing the Carbaldehyde Moiety (e.g., C3-Aldehyde Directing C4-Arylation in N-Unprotected Indoles)

The carbaldehyde group at the C2-position of the indole ring can act as a directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds. This strategy has been effectively employed for the C4-arylation of N-unprotected indoles.

Palladium(II)-catalyzed C-H arylation of free (NH) indoles bearing a C3-formyl group has been shown to proceed with high regioselectivity for the C4-position. acs.orgacs.org This reaction utilizes the formyl group to direct the palladium catalyst to the C4-C-H bond, leading to the formation of a six-membered palladacycle intermediate. sci-hub.se Subsequent reaction with an aryl iodide affords the C4-arylated indole. acs.orgacs.org

This methodology is significant as it provides a route to C4-substituted indoles, which are prevalent in biologically active compounds, without the need for a transient directing group. acs.orgacs.orgsci-hub.se The same catalyst system can also be used for the C-H functionalization of 3-acetylindoles, which can lead to domino C4-arylation/3,2-carbonyl migration products. acs.orgacs.org

Table 2: Directed C4-Arylation of Indole-3-carbaldehydes

| Indole Substrate | Arylating Agent | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Indole-3-carbaldehyde | Aryl Iodides | Pd(II) | C4-Arylated Indole | Formyl group as directing group | acs.orgacs.org |

| Indole-3-carbaldehydes | Aryl Iodides | Pd(II) with Glycine | C4-Arylated Indole | Glycine as transient directing group | sci-hub.se |

Cyclization and Annulation Reactions

Beyond the previously mentioned transformations, this compound and its derivatives are valuable precursors for various cyclization and annulation reactions, leading to the formation of fused heterocyclic systems.

One notable example is the synthesis of indolo[2,3-c]pyrane-1-ones through the palladium-catalyzed annulation of 3-iodo-1-alkylindole-2-carboxylic acids with allenes. acs.org While this example involves a carboxylic acid instead of a carbaldehyde, it demonstrates the potential of the 3-iodoindole scaffold in constructing fused pyranone rings.

Furthermore, the cyclization of 1-(2-aminoaryl)propynols, which can be conceptually related to derivatives of this compound, has been achieved using N-iodosuccinimide (NIS) to produce 1H-indole-2-carbaldehydes. chim.it This reaction proceeds through an electrophilic cyclization mechanism.

The development of palladium-catalyzed domino reactions provides another avenue for constructing complex tricyclic indole skeletons. For instance, intramolecular Larock indole annulation of internal alkyne-tethered ortho-iodoaniline derivatives has been used to synthesize 3,4-fused tricyclic indoles. nih.gov These strategies highlight the broad utility of the iodo-indole core in building intricate molecular frameworks.

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde group at the C2 position of this compound is a versatile functional handle that can be readily transformed into various other groups, enabling the synthesis of a diverse range of indole derivatives.

Standard organic transformations can be applied to this aldehyde:

Reduction to an Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, (3-iodo-1H-indol-2-yl)methanol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). vanderbilt.edu

Oxidation to a Carboxylic Acid: Oxidation of the aldehyde furnishes 3-iodo-1H-indole-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent, although milder conditions might be preferred to avoid undesired reactions with the indole nucleus.

Conversion to Imines and Oximes: The aldehyde can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to produce the corresponding oxime. vanderbilt.edu These derivatives can serve as intermediates for further synthetic elaborations, such as the synthesis of carbolines via electrocyclization of oxime-functionalized indoles. ljmu.ac.uk

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. As mentioned previously (Section 3.4.2), organometallic reagents like Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols. csic.es This provides a key method for carbon-carbon bond formation and the introduction of diverse side chains. For example, reaction with but-3-yn-1-ylmagnesium bromide would yield 1-(3-iodo-1H-indol-2-yl)pent-4-en-1-ol.

Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to convert the carbonyl group into a carbon-carbon double bond, providing access to 2-alkenyl-3-iodoindoles.

These interconversions significantly broaden the synthetic utility of this compound as a building block in the synthesis of complex heterocyclic systems and other functionalized indole derivatives.

Table 3: Common Functional Group Interconversions of this compound

| Reagent(s) | Resulting Functional Group | Product Name |

| Sodium borohydride (NaBH₄) | Primary Alcohol | (3-Iodo-1H-indol-2-yl)methanol |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | 3-Iodo-1H-indole-2-carboxylic acid |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Alkynyl Grignard (e.g., HC≡CMgBr) | Secondary Propargyl Alcohol | 1-(3-Iodo-1H-indol-2-yl)prop-2-yn-1-ol |

| Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene | 3-Iodo-2-vinyl-1H-indole |

Mechanistic Investigations of Chemical Transformations Involving 3 Iodo 1h Indole 2 Carbaldehyde Scaffolds

Elucidation of Gold-Catalyzed Reaction Pathways

Gold catalysis has emerged as a powerful tool for the synthesis of indole (B1671886) derivatives. The unique affinity of gold catalysts for alkynes facilitates a range of cycloisomerization and cascade reactions, often proceeding through distinct mechanistic pathways involving unique intermediates.

A notable gold(I)-catalyzed method allows for the synthesis of 1H-indole-2-carbaldehydes from 1-(2-(tosylamino)phenyl)prop-2-yn-1-ol precursors. chim.it The reaction mechanism is proposed to initiate with the activation of the alkyne moiety by the gold(I) catalyst. This activation triggers an intramolecular cyclization through the addition of the tethered aniline (B41778) group, which results in the formation of a vinyl gold intermediate. chim.itacs.org

This key intermediate then undergoes an iododeauration step, where the gold moiety is replaced by iodine from an electrophilic iodine source like N-iodosuccinimide (NIS), to yield an (E)-2-(iodomethylene)indolin-3-ol adduct. acs.org Subsequent transformations, including a 1,3-allylic alcohol isomerization and formylation, convert this adduct into the final 1H-indole-2-carbaldehyde product. chim.itacs.org This synthetic route is efficient for a wide variety of substrates, affording the desired products in good to excellent yields. chim.it

Table 1: Gold(I)-Catalyzed Cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols This table presents a selection of substrates and their corresponding product yields in the gold-catalyzed synthesis of 1H-indole-2-carbaldehydes. Data sourced from illustrative examples in the literature.

| Entry | Substrate Substituent (R) | Product | Yield (%) |

| 1 | H | 1H-Indole-2-carbaldehyde | 98 |

| 2 | 5-Me | 5-Methyl-1H-indole-2-carbaldehyde | 95 |

| 3 | 5-Cl | 5-Chloro-1H-indole-2-carbaldehyde | 99 |

| 4 | 5-Br | 5-Bromo-1H-indole-2-carbaldehyde | 96 |

| 5 | 4-F | 4-Fluoro-1H-indole-2-carbaldehyde | 85 |

The transformation of (3-iodoindol-2-yl)butynols into polyfunctionalized carbazoles represents another significant application of gold catalysis, proceeding through a distinct and elegant mechanistic pathway. acs.orgbohrium.com This process is initiated by a gold-catalyzed 6-endo-dig carbocyclization, where the C3 position of the indole ring attacks the external carbon of the alkyne. acs.org

This cyclization is followed by a stepwise 1,3-iodine transfer and subsequent dehydration to yield the aromatic carbazole (B46965) ring system. acs.orgbohrium.com This intramolecular iodine migration is a notable feature, as such a transfer is not typically feasible in conventional metal-catalyzed processes involving iodoarenes. acs.org The feasibility and intricacies of this stepwise mechanism, involving iodine transfer and rearrangement, have been corroborated by both experimental studies and density functional theory (DFT) calculations. acs.orgresearchgate.net This dual approach provides a robust understanding of the reaction pathway, highlighting the unique reactivity imparted by the gold catalyst.

Table 2: Gold-Catalyzed Synthesis of Carbazoles via Intramolecular Iodine Transfer This table illustrates the scope of the gold-catalyzed cyclization of (3-iodoindol-2-yl)butynols to form substituted carbazoles. Data sourced from representative examples.

| Entry | Substrate Substituents (R¹, R²) | Product | Yield (%) |

| 1 | Me, Ph | 3-Iodo-4-methyl-2-phenyl-9H-carbazole | 85 |

| 2 | Me, 4-MeC₆H₄ | 3-Iodo-4-methyl-2-(p-tolyl)-9H-carbazole | 82 |

| 3 | Me, 4-FC₆H₄ | 2-(4-Fluorophenyl)-3-iodo-4-methyl-9H-carbazole | 78 |

| 4 | Et, Ph | 4-Ethyl-3-iodo-2-phenyl-9H-carbazole | 80 |

Radical Pathways in Indole Iodination Reactions

While electrophilic substitution is a common pathway for indole functionalization, radical mechanisms offer alternative and powerful strategies for C-H iodination. Research has demonstrated that the direct and highly regioselective C5-iodination of the indole ring can proceed through a radical pathway. researchgate.net This approach is significant as it avoids the use of metal catalysts and operates under mild conditions, making it suitable for late-stage functionalization of complex molecules. researchgate.net

Mechanistic studies, including electron paramagnetic resonance (EPR) experiments, have been employed to clarify the nature of these radical processes. science.gov For instance, in certain iodine-promoted reactions that lead to oxidative cleavage and amide formation, the generation of superoxide (B77818) radicals from molecular oxygen activation is a key step. science.gov The reaction of an indole with an iodine source can generate radical intermediates that drive the subsequent bond-forming or bond-cleaving events. science.gov Control experiments using radical scavengers like TEMPO have been used to confirm the radical nature of these transformations, as the presence of such scavengers can completely inhibit product formation. science.gov

Computational Modeling of Transition Metal-Mediated Catalytic Cycles

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex catalytic cycles of transition metals. These methods provide detailed insights into reaction barriers, transition states, and the stability of intermediates that are often difficult to observe experimentally. diva-portal.org

In the context of reactions involving iodoindoles, DFT calculations have been instrumental. For example, the mechanism of the gold-catalyzed synthesis of carbazoles from (3-iodoindol-2-yl)butynols, which involves a unique intramolecular iodine transfer, was investigated and supported by DFT studies. acs.orgresearchgate.net Similarly, in palladium-catalyzed reactions for the synthesis of 2-iodo-carbazoles, DFT studies helped rationalize the observed selectivity by proposing a kinetically favorable 5-endo-dig carbopalladation pathway. csic.es

More broadly, computational analyses are routinely used to understand the fundamental steps in palladium-catalyzed cross-coupling reactions of aryl iodides, a class to which 3-iodo-1H-indole-2-carbaldehyde belongs. science.govdiva-portal.org These studies model key steps such as oxidative addition, where the palladium catalyst coordinates to the aryl halide, and reductive elimination. chemrxiv.org By calculating the energy barriers for these steps, researchers can predict ligand and substrate reactivity, rationalize observed outcomes, and design more efficient catalytic systems. diva-portal.orgchemrxiv.org For instance, DFT calculations can help determine whether a proposed catalytic cycle is more likely to proceed through a Pd(0)/Pd(II) or a more complex Pd(II)/Pd(IV) pathway.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 3-iodo-1H-indole-2-carbaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a comprehensive mapping of the molecular structure.

One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Techniques (e.g., NOESY)

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment. In the ¹H NMR spectrum, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the signals reveal the number and connectivity of hydrogen atoms. For instance, in related indole-2-carbaldehyde derivatives, the aldehyde proton typically appears as a singlet at a downfield chemical shift, often around δ 9.96 ppm. rsc.org The aromatic protons of the indole (B1671886) ring exhibit characteristic splitting patterns and chemical shifts that are influenced by the substituents. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of each carbon signal indicates its electronic environment. For example, the carbonyl carbon of the aldehyde group in similar structures is typically observed at a downfield position, around δ 192.1 ppm. rsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound with a high degree of confidence. For derivatives of this compound, HRMS has been used to confirm their molecular formulas. For example, the protonated molecule [M+H]⁺ of tert-butyl 2-formyl-3-iodo-1H-indole-1-carboxylate was calculated to be C₁₄H₁₅INO₃ and found to have a specific m/z value consistent with this formula. scispace.com

Coupled Techniques (LC-MS, GC-MS)

Coupling chromatographic techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the separation of complex mixtures and the subsequent identification of individual components. These techniques are crucial for monitoring reaction progress, assessing compound purity, and identifying byproducts. The formation of various indolylquinazolinones from indole-3-carboxaldehydes has been monitored and detected using GC/MS. nih.gov While specific LC-MS or GC-MS studies on this compound were not detailed in the provided results, these methods are standard for the analysis of indole derivatives. researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound and its analogs, characteristic absorption bands are expected. For instance, the N-H stretching vibration of the indole ring typically appears in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the aldehyde group is a strong, sharp absorption band usually found in the range of 1650-1700 cm⁻¹. rsc.org For example, the IR spectrum of 5-iodo-1H-indole-3-carbaldehyde shows a strong peak at 1650 cm⁻¹ corresponding to the C=O stretch. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, confirming bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, the structures of related iodo-indole derivatives have been determined using this method. rsc.org For example, the crystal structure of 1-methyl-3-iodo-1H-indole-2-carboxylic acid methyl ester has been solved, providing detailed structural parameters. ias.ac.in This demonstrates the applicability of X-ray crystallography for the unambiguous structural elucidation of this class of compounds, should a suitable single crystal be obtained.

Table of Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Data |

| ¹H NMR | 5-iodo-1H-indole-3-carbaldehyde (in DMSO-d₆) | δ 12.27 (s, 1H, NH), 9.92 (s, 1H, CHO), 8.44 (s, 1H, H-2), 8.29 (d, J = 3.1 Hz, 1H, H-4), 7.53 (dd, J = 8.5, 1.4 Hz, 1H, H-6), 7.37 (d, J = 8.5 Hz, 1H, H-7) rsc.org |

| ¹³C NMR | 5-iodo-1H-indole-3-carbaldehyde (in DMSO-d₆) | δ 185.2 (CHO), 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 rsc.org |

| HRMS (ESI) | 5-iodo-1H-indole-3-carbaldehyde | m/z calculated for C₉H₆INNaO [M+Na]⁺: 293.9386; found 293.9385 rsc.org |

| IR | 5-iodo-1H-indole-3-carbaldehyde | 3239 (N-H), 1650 (C=O) cm⁻¹ rsc.org |

| GC-MS | 1-Methyl-3-iodo-1H-indole-2-carboxylic acid methyl ester | m/z = 315 [M⁺] ias.ac.in |

Synthetic Utility and Broader Applications As a Chemical Building Block

Precursor in the Synthesis of Architecturally Complex Heterocyclic Systems

The strategic placement of the iodo and carbaldehyde functionalities on the indole (B1671886) nucleus makes 3-iodo-1H-indole-2-carbaldehyde an ideal starting material for annulation reactions, leading to the formation of fused polycyclic heterocyclic systems.

This compound and its N-protected derivatives are pivotal intermediates in the synthesis of the β-carboline (9H-pyrido[3,4-b]indole) ring system, which is the core structure of many biologically active alkaloids. thieme-connect.com The general strategy involves a palladium-catalyzed coupling of the 3-iodoindole with a terminal or internal alkyne, followed by a cyclization step to construct the third ring of the β-carboline framework.

One prominent method involves a palladium-catalyzed Sonogashira coupling of an N-protected this compound with an alkyne. The resulting 3-alkynyl-1H-indole-2-carbaldehyde intermediate is then treated with ammonia (B1221849) or an ammonia source, which triggers a 6-endo-dig cycloamination reaction to furnish the fully aromatized β-carboline. thieme-connect.comthieme-connect.com This approach allows for the introduction of substituents at the 1- and 3-positions of the β-carboline ring, depending on the structure of the starting acylindole and the alkyne used. thieme-connect.com

Another powerful variation is the palladium-catalyzed iminoannulation. acs.org In this process, the tert-butylimine of an N-substituted 3-iodoindole-2-carboxaldehyde undergoes a palladium-catalyzed annulation with an alkyne. This method is effective for a wide range of alkynes, including those with aryl, alkyl, and functionalized substituents, yielding variously substituted β-carbolines in moderate to excellent yields. acs.org The use of a palladium and copper co-catalyst system has also been shown to be effective for the coupling and subsequent cyclization with terminal acetylenes. acs.org

Table 1: Examples of β-Carboline Synthesis

| Starting Indole | Alkyne | Catalyst / Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzenesulfonyl-3-iodo-1H-indole-2-carbaldehyde | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N; then NH₃, CuI | 3-Phenyl-β-carboline | 70% | thieme-connect.com |

| 1-Benzenesulfonyl-3-iodo-1H-indole-2-carbaldehyde | 1-Hexyne | Pd(PPh₃)₄, CuI, Et₃N; then NH₃, CuI | 3-Butyl-β-carboline | 75% | thieme-connect.com |

| N-Tosyl-3-iodo-1H-indole-2-carbaldehyde (tert-butylimine) | 1-Phenyl-1-propyne | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 3,4-Disubstituted-β-carboline | 87% (mixture of regioisomers) | acs.org |

| N-Methyl-3-iodo-1H-indole-2-carbaldehyde (tert-butylimine) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N; then CuI, K₂CO₃ | 3-Phenyl-β-carboline | 88% | acs.org |

The 3-iodoindole scaffold is also instrumental in the synthesis of carbazoles, another class of nitrogen-containing heterocycles found in many natural products and functional materials. acs.orgresearchgate.net Syntheses starting from indole precursors involve the formation of a new benzene (B151609) ring fused to the indole core. researchgate.net

A notable strategy involves a palladium-catalyzed cross-coupling and skeletal reorganization sequence. Research has demonstrated that 3-iodo-1H-indole-2-carbaldehydes can participate in such transformations. For instance, the reaction of (3-iodoindol-2-yl)butynols with heteroaryl iodides, including 3-iodo-1H-indole-2-carbaldehydes, under palladium catalysis leads to the formation of unanticipated iodocarbazole derivatives through a Sonogashira coupling followed by a skeletal reorganization. csic.es Another efficient one-pot method involves the Pd/Cu-cocatalyzed reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes, which proceeds through sequential coupling, isomerization, cyclization, and aromatization to yield polysubstituted carbazoles. acs.org These methods highlight the utility of the 3-iodoindole motif in building the carbazole (B46965) skeleton.

Table 2: Example of Carbazole Synthesis

| Indole Reactant | Coupling Partner | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-(3-Iodo-1-methyl-1H-indol-2-yl)but-3-yn-1-ol | This compound | PdCl₂(dppf), Cs₂CO₃, ACN/H₂O | Heteroaryl-substituted Iodocarbazole | csic.es |

| 2-Allyl-3-iodo-1-tosyl-1H-indole | Phenylacetylene | Pd(PPh₃)₄, CuI, K₂CO₃, MeOH/THF | 2-Methyl-4-phenyl-9-tosyl-9H-carbazole | acs.org |

Scaffold for Diversification and Further Functionalization in Organic Synthesis

This compound is an exemplary scaffold for chemical diversification due to its two orthogonal reactive sites. researchgate.net The aldehyde group and the carbon-iodine bond can be manipulated independently or sequentially to introduce a wide array of substituents and build molecular complexity.

The Aldehyde Group: The formyl group at the C2 position is a versatile functional handle. It can undergo:

Oxidation to the corresponding carboxylic acid.

Reduction to a hydroxymethyl group.

Condensation reactions with amines to form imines, which are key intermediates in annulation reactions as seen in β-carboline synthesis. acs.orgacs.org

Wittig-type reactions to introduce carbon-carbon double bonds.

Nucleophilic additions with organometallic reagents to create secondary alcohols.

The Carbon-Iodine Bond: The iodine atom at the C3 position is an excellent leaving group and is primarily used in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

Sonogashira Coupling with alkynes. thieme-connect.comscispace.com

Suzuki Coupling with boronic acids.

Heck Coupling with alkenes.

Buchwald-Hartwig Amination with amines.

Stille Coupling with organostannanes.

This dual reactivity allows for the programmed and regioselective introduction of various functional groups, making the molecule a valuable starting point for generating libraries of substituted indoles for screening purposes. researchgate.net

Table 3: Functionalization Capabilities of this compound

| Functional Group | Reaction Type | Typical Reagents | Resulting Functionality | Reference |

|---|---|---|---|---|

| Aldehyde (C2) | Imine Formation / Annulation | R-NH₂, Catalyst | Fused Heterocycles (e.g., β-Carbolines) | acs.org |

| Aldehyde (C2) | Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | |

| Aldehyde (C2) | Reduction | Reducing Agent (e.g., NaBH₄) | Alcohol (Hydroxymethyl) | |

| Iodine (C3) | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | 3-Alkynylindole | thieme-connect.com |

| Iodine (C3) | Heck Coupling | Alkene, Pd Catalyst | 3-Alkenylindole | researchgate.net |

| Iodine (C3) | Metal-Halogen Exchange | Organolithium Reagent | 3-Lithioindole Species | libretexts.org |

Intermediate in the Preparation of Organometallic Reagents

The carbon-iodine bond in this compound allows for its transformation into an organometallic reagent, thereby reversing the polarity at the C3 position from an electrophilic to a nucleophilic center. This is typically achieved through metal-halogen exchange. libretexts.org

By reacting this compound with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, the iodine atom can be swapped for a lithium atom. This generates a highly reactive 3-lithio-1H-indole-2-carbaldehyde intermediate (or its N-protected variant). This newly formed organolithium species can then be reacted with a wide range of electrophiles to introduce substituents at the C3 position that are not accessible via cross-coupling methods. Similarly, reaction with metallic magnesium can furnish the corresponding Grignard reagent. libretexts.org These transformations make the compound an intermediate in the preparation of functionalized indole-based organometallic species, which are powerful tools for further synthetic elaborations.

Strategic Component in the Development of Bioactive Molecules (Focus on Synthetic Strategy)

The synthetic methodologies employing this compound are directly applicable to the total synthesis of complex, biologically active natural products and pharmaceutical agents. acs.orgresearchgate.net Its role as a strategic component stems from its ability to efficiently construct core heterocyclic scaffolds like the β-carboline nucleus. acs.org

A key example is its application in the synthesis of β-carboline alkaloids that exhibit significant biological activities, such as high affinity for the benzodiazepine (B76468) receptor. thieme-connect.comacs.org The palladium-catalyzed iminoannulation strategy has been successfully used in the total synthesis of two such bioactive β-carboline alkaloids, ZK 93423 and abecarnil (B195500) (ZK 112119). acs.org The synthesis relies on the construction of the β-carboline ring by reacting the imine of an N-substituted 3-iodoindole-2-carbaldehyde with a suitably functionalized alkyne. This highlights the compound's strategic importance, providing an efficient and modular route to complex drug targets that would be difficult to access otherwise. acs.org Furthermore, the diversification potential of the scaffold allows for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. rsc.org

Future Research Directions and Emerging Trends

Development of Sustainable and Atom-Economical Synthetic Methodologies

Key areas of focus include:

Transition-Metal-Catalyzed C-H Activation: Direct C-H functionalization is a powerful, atom-economical strategy that avoids the pre-functionalization of starting materials. nih.gov Palladium-catalyzed C-H arylation of free (NH) indoles using a carbonyl directing group at the C3-position has been demonstrated as a viable approach. nih.govacs.org Future work will likely expand the scope of this methodology to include a wider range of coupling partners and explore more sustainable catalyst systems.

Green Solvents and Reaction Conditions: The use of environmentally benign solvents or even solvent-free conditions is a major goal. Research into microwave-assisted synthesis, ionic liquids, and water-based reactions for indole (B1671886) derivatives is ongoing and will likely be applied to the synthesis and functionalization of 3-iodo-1H-indole-2-carbaldehyde. researchgate.net

Catalyst Improvement: The development of less expensive and more environmentally friendly catalyst systems is crucial. For instance, moving from palladium-based catalysts to more abundant and less toxic metals like copper or iron is a significant trend. beilstein-journals.org

Exploration of Unconventional Reactivity and Novel Transformation Pathways

Beyond its traditional role as a substrate in cross-coupling reactions, researchers are exploring the unconventional reactivity of this compound to forge new and complex molecular architectures.

Emerging trends in this area include:

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot is a highly efficient strategy. For example, a palladium-catalyzed domino C4-arylation/3,2-carbonyl migration of 3-acetylindoles has been reported, showcasing the potential for complex transformations involving indole scaffolds. nih.govacs.org Similar cascade processes involving this compound could lead to the rapid assembly of intricate heterocyclic systems.

Iodine Migration Reactions: The potential for the iodine atom to migrate during a reaction sequence opens up novel synthetic possibilities. Gold-catalyzed intramolecular 1,3-iodine transfer in (3-iodoindol-2-yl)butynols has been used to synthesize polyfunctionalized carbazoles. csic.es Exploring similar iodine migration pathways starting from this compound could provide access to previously inaccessible isomers.

Reductive Ring Transformations: The reductive ring transformation of 2-acyl-3-isoxazolylindoles offers a novel approach to highly substituted β-carbolines. researchgate.net Investigating analogous transformations where this compound serves as a precursor to the isoxazolylindole could expand the utility of this methodology.

Advancements in Catalytic Systems for Site-Selective Functionalization

The ability to selectively functionalize a specific position on the indole ring is paramount for targeted synthesis. Future research will focus on developing more sophisticated catalytic systems to achieve unprecedented levels of site-selectivity.

Key advancements are expected in:

Catalyst-Controlled Regioselectivity: The choice of metal catalyst can dramatically influence the outcome of a reaction. For instance, palladium and gold catalysts can exhibit divergent selectivity in the cyclization of C2-alkyne-tethered iodoindoles, leading to different carbazole (B46965) isomers. csic.es Further exploration of metal-controlled cyclization and rearrangement reactions will be a fruitful area of research.

Directing Group Strategies: The use of directing groups to guide a catalyst to a specific C-H bond is a well-established strategy. nih.govacs.org Future efforts will likely focus on the development of transient or easily removable directing groups to enhance the practicality of these methods.

Dual Catalytic Systems: The combination of two different catalysts to promote distinct reaction steps in a single pot can enable novel transformations. The development of dual catalytic systems for the functionalization of this compound could lead to more efficient and convergent synthetic routes.

Integration into Advanced Materials and Chemical Probes (Emphasizing Synthetic Role)

The unique electronic and photophysical properties of the indole nucleus make it an attractive scaffold for the development of advanced materials and chemical probes. This compound serves as a key synthetic intermediate in the construction of these functional molecules.

Future applications in this domain will leverage its synthetic versatility:

Fluorescent Probes: Indole-based fluorophores are valuable tools in biological imaging. The synthesis of novel fluorescent probes based on the oxazino[4,3-a]indole skeleton, which can be accessed from indole-2-carboxylates, highlights the potential for developing new sensors. nih.gov this compound can be a crucial starting material for creating such probes, with the iodo-substituent allowing for further functionalization through cross-coupling reactions to tune the photophysical properties.

Organic Electronics: The carbazole core, which can be synthesized from iodoindole precursors, is a fundamental component of many organic electronic materials. csic.es The development of efficient methods to synthesize functionalized carbazoles from this compound could contribute to the creation of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Bioconjugation: The aldehyde functionality of this compound can be used for bioconjugation via "click chemistry" after conversion to an appropriate functional group like an azide. This would enable the attachment of the indole scaffold to biomolecules for various applications in chemical biology and medicinal chemistry.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-iodo-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The Vilsmeier-Haack formylation is a common approach, using DMF and POCl3 to introduce the aldehyde group at the 2-position of the indole scaffold. For iodination, electrophilic substitution at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Optimization involves adjusting stoichiometry, temperature (e.g., 50°C for formylation ), and solvent polarity. Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate gradients) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm aldehyde proton resonance (~9.8–10.2 ppm) and iodine’s deshielding effects on adjacent protons.

- IR Spectroscopy : Detect the C=O stretch (~1680–1700 cm⁻¹) and C-I bond (~500–600 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (271.05 g/mol via HRMS) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin contact. Work in a fume hood due to volatile reagents (e.g., POCl3). Waste should be segregated and disposed by certified agencies. Store at –20°C in airtight, light-protected containers .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure determination?

- Methodology : Use SHELXL for refinement, employing constraints (e.g., ISOR, DELU) to model disordered iodine atoms. For twinned data, OLEX2 ’s twin refinement module can apply BASF and HKLF5 commands. Validate with R1/wR2 convergence (<5% difference) and check residual electron density maps .

Q. What strategies improve regioselective iodination in indole derivatives?

- Methodology : Electron-donating groups (e.g., methyl at N1) direct iodination to the 3-position via resonance stabilization. Use Lewis acids (e.g., BF3·Et2O) to enhance electrophilic substitution. Monitor regioselectivity via LC-MS and compare with DFT-calculated reaction pathways .

Q. How should contradictory spectral data (e.g., unexpected tautomeric forms) be analyzed?

- Methodology : For tautomerism (e.g., keto-enol), use variable-temperature NMR to assess equilibrium. In solid-state, compare X-ray structures with computational models (e.g., Gaussian DFT). Cross-validate with IR and UV-Vis spectroscopy to detect tautomer-specific bands .

Q. What computational tools predict reactivity in nucleophilic substitutions involving this compound?

- Methodology : Employ PubChem’s PISTACHIO/REAXYS databases to map feasible reactions. Use molecular docking (AutoDock Vina) to study steric effects from the iodine substituent. Calculate Fukui indices (Gaussian) to identify electrophilic hotspots .

Q. How can synthetic yield inconsistencies across routes be statistically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.